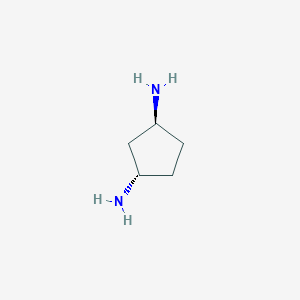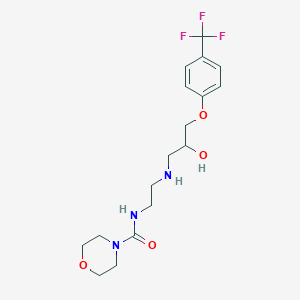![molecular formula C26H32N6O6S B13329832 2-(2-((Di-(tert-butoxycarbonyl))amino)pyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13329832.png)
2-(2-((Di-(tert-butoxycarbonyl))amino)pyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((Di-(tert-butoxycarbonyl))amino)pyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde is a complex organic compound that features a combination of pyrimidine, morpholine, and thieno[3,2-d]pyrimidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((Di-(tert-butoxycarbonyl))amino)pyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde typically involves multiple steps, including the formation of the pyrimidine and thieno[3,2-d]pyrimidine cores, followed by the introduction of the morpholine and tert-butoxycarbonyl groups. Common synthetic methods include:
Cyclization Reactions: Formation of the pyrimidine core through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of functional groups such as tert-butoxycarbonyl and morpholine through substitution reactions.
Coupling Reactions: Use of coupling reactions like Suzuki–Miyaura coupling to link different fragments of the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-((Di-(tert-butoxycarbonyl))amino)pyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of aldehyde groups to carboxylic acids using oxidizing agents.
Reduction: Reduction of functional groups such as nitro or carbonyl groups to amines or alcohols.
Substitution: Nucleophilic substitution reactions to introduce different substituents on the pyrimidine or thieno[3,2-d]pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
2-(2-((Di-(tert-butoxycarbonyl))amino)pyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting specific enzymes or receptors.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of functional groups like morpholine and tert-butoxycarbonyl can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: Similar in having the tert-butoxycarbonyl protecting group.
Pyrido[2,3-d]pyrimidin-5-one: Shares the pyrimidine core structure.
Uniqueness
2-(2-((Di-(tert-butoxycarbonyl))amino)pyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde is unique due to its combination of multiple functional groups and heterocyclic structures, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C26H32N6O6S |
|---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
tert-butyl N-[5-(6-formyl-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C26H32N6O6S/c1-15-17(14-33)39-19-18(15)29-20(30-21(19)31-8-10-36-11-9-31)16-12-27-22(28-13-16)32(23(34)37-25(2,3)4)24(35)38-26(5,6)7/h12-14H,8-11H2,1-7H3 |
InChI Key |
PZSWKELKXWNJMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


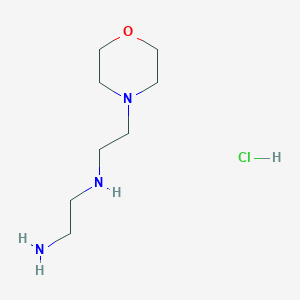
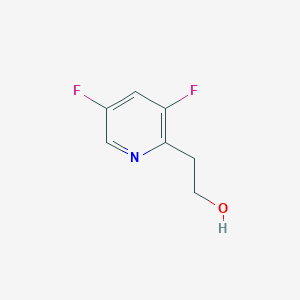
![2-[2-Amino-5-(benzyloxy)phenyl]acetonitrile](/img/structure/B13329775.png)

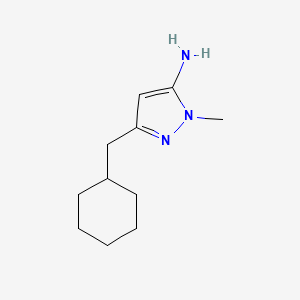
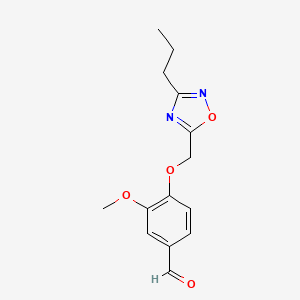




![5-Bromo-3-(bromomethyl)isothiazolo[5,4-b]pyridine](/img/structure/B13329815.png)

